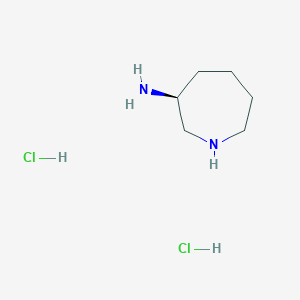

(S)-Azepan-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Azepan-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,6-diaminohexane under acidic conditions to form the azepane ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which not only facilitates the cyclization but also leads to the formation of the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Azepan-3-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepan-3-one derivatives, while reduction can produce various secondary or tertiary amines.

Applications De Recherche Scientifique

(S)-Azepan-3-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of (S)-Azepan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Azepane: The parent compound without the amine group.

Hexahydroazepine: Another name for azepane.

Piperazine: A six-membered nitrogen-containing heterocycle with similar properties.

Uniqueness

(S)-Azepan-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the amine group, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts also makes it valuable in various applications.

Activité Biologique

(S)-Azepan-3-amine dihydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry due to its biological activity and role as an intermediate in the synthesis of various pharmaceuticals, particularly antibiotics. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a seven-membered saturated nitrogen-containing ring, with a molecular formula of C7H16Cl2N and a molar mass of approximately 174.12 g/mol. The compound's chiral nature allows for the existence of two enantiomers, with the (S)-enantiomer being the biologically active form. The presence of a primary amine group enhances its reactivity and potential for biological interactions, influencing receptor binding and enzyme activity.

Antibacterial Properties

One of the most notable applications of this compound is its role as a precursor in the synthesis of besifloxacin hydrochloride, an antibiotic effective against a broad spectrum of bacterial infections. Research indicates that its derivatives exhibit significant antibacterial properties, particularly as intermediates in fluoroquinolone antibiotic synthesis.

Table 1: Biological Activity Overview

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, leading to modulation of these targets' activities. For instance, studies suggest that it interacts effectively with bacterial enzymes, contributing to its antibacterial properties.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. These studies reveal that variations in chemical structure can significantly influence biological activity:

- Antimicrobial Efficacy : A comparative analysis demonstrated that modifications to the azepane structure could enhance binding affinity to bacterial targets, thereby improving antimicrobial efficacy.

- Neuropharmacological Applications : Investigations into its potential role in neuropharmacology have shown promising results regarding its interaction with neurotransmitter receptors, suggesting avenues for further research in treating neurological disorders .

Case Study: Synthesis and Efficacy Testing

A study conducted on the synthesis of (S)-azepan-3-amine hydrochloride highlighted an efficient catalytic reduction method using NaBH4/BF3 in THF, yielding high purity and yield (88.8%) within 24 hours. This method is advantageous for commercial applications due to its cost-effectiveness .

Propriétés

IUPAC Name |

(3S)-azepan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-6-3-1-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXGMLAGNPGHSA-ILKKLZGPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC[C@H](C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.